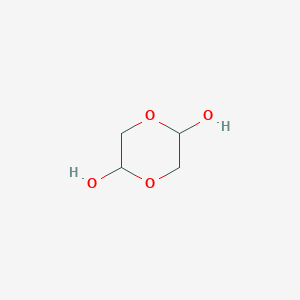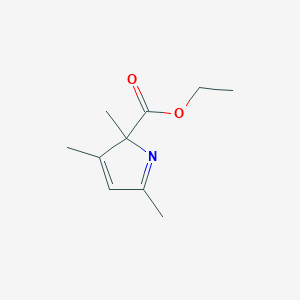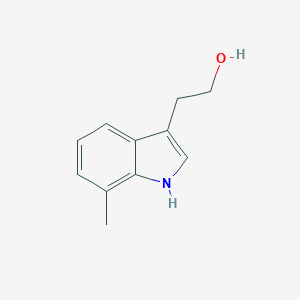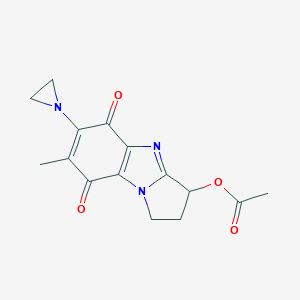
1,4-二噁烷-2,5-二醇
描述
Glycolaldehyde dimer, also known as 1,4-Dioxane-2,5-diol or 2,5-Dihydroxy-1,4-dioxane, is a crystalline compound with the molecular formula C4H8O4 and a molecular weight of 120.10. It is a derivative of glycolaldehyde, which is the simplest sugar-related molecule and a key intermediate in the formose reaction. Glycolaldehyde dimer exists as a mixture of stereoisomers and melts between 80 and 90 °C depending on its stereoisomeric composition .
科学研究应用
Glycolaldehyde dimer has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, including HIV protease inhibitors.
Biology: It is studied for its role in prebiotic chemistry and the formation of simple sugars and amino acids.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including antiviral drugs.
安全和危害
作用机制
The mechanism of action of glycolaldehyde dimer involves its ability to undergo various chemical reactions, such as oxidation, reduction, and cycloaddition. These reactions enable it to form complex organic molecules and intermediates that are crucial in biological and chemical processes. For example, its cycloaddition with 2,3-dihydrofuran forms a key moiety of HIV protease inhibitors, which inhibit the protease enzyme and prevent viral replication .
准备方法
Synthetic Routes and Reaction Conditions: Glycolaldehyde dimer can be synthesized through the oxidation of ethylene glycol using hydrogen peroxide in the presence of iron (II) sulfate. This method involves the controlled oxidation of ethylene glycol to produce glycolaldehyde, which subsequently dimerizes to form glycolaldehyde dimer .
Industrial Production Methods: Industrial production of glycolaldehyde dimer typically involves the same oxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crystalline form of glycolaldehyde dimer is then isolated and purified through recrystallization techniques .
化学反应分析
Types of Reactions: Glycolaldehyde dimer undergoes various chemical reactions, including:
Oxidation: It can be oxidized to formic acid and other carboxylic acids.
Reduction: It can be reduced to ethylene glycol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and iron (II) sulfate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Cycloaddition: Chiral catalysts such as BINOL-derived catalysts are used in the presence of 2,3-dihydrofuran.
Major Products Formed:
Oxidation: Formic acid and other carboxylic acids.
Reduction: Ethylene glycol.
Cycloaddition: Fused bicyclic tetrahydrofuran alcohol.
相似化合物的比较
Glycolaldehyde dimer is unique due to its ability to form stable crystalline structures and its role as an intermediate in the synthesis of complex organic molecules. Similar compounds include:
Glycolaldehyde: The monomeric form of glycolaldehyde dimer, which is a key intermediate in the formose reaction.
Ethylene glycol: A simple diol that can be oxidized to form glycolaldehyde.
Formic acid: A product of the oxidation of glycolaldehyde dimer.
Glycolaldehyde dimer stands out due to its stability and versatility in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
属性
IUPAC Name |
1,4-dioxane-2,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-3-1-7-4(6)2-8-3/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFVTAOSZBVGHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945822 | |
| Record name | 1,4-Dioxane-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23147-58-2 | |
| Record name | 1,4-Dioxane-2,5-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23147-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycoaldehyde dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023147582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dioxane-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dioxane-2,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What challenges are associated with the synthesis of substituted hexaazaisowurtzitanes and how does 1,4-dioxane-2,5-diol relate to this?
A: The synthesis of substituted hexaazaisowurtzitanes, a class of high-energy materials, through direct condensation presents significant challenges. One major obstacle lies in the limited selection of suitable starting ammonia derivatives. [] Research indicates that understanding the formation process of these compounds is crucial for developing alternative synthetic routes. The study of acid-catalyzed condensation between benzyl carbamate and glyoxal led to the discovery of N,N′-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol. This cyclic compound forms during the early stages of the reaction under low acidity, highlighting a competing reaction pathway that can hinder the formation of the desired caged hexaazaisowurtzitanes. [] This finding emphasizes the importance of controlling reaction conditions and understanding the underlying mechanisms to achieve desired product selectivity in this complex synthesis.
Q2: What factors influence the formation of N,N′-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol during the condensation reaction?
A: The formation of N,N′-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol is influenced by several factors, including solvent choice and acidity. [] The study revealed that solvents can exhibit varying effects: some react with benzyl carbamate, some promote side reactions, and others lead to the precipitation of condensation intermediates. For instance, DMSO demonstrates a strong deactivating effect on the acid-catalyzed condensation of benzyl carbamate with glyoxal, while CH3CN shows a strong activating effect. [] Additionally, the research highlights that the formation of N,N′-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol is favored under low acidity conditions. This suggests that careful control over these parameters is crucial for directing the reaction pathway towards the desired products and minimizing the formation of this specific 1,4-dioxane-2,5-diol derivative.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl](/img/structure/B51436.png)










